molecular formula C15H9ClO2S B6404532 3-[Benzo(b)thiophen-2-yl]-5-chlorobenzoic acid, 95% CAS No. 1261998-81-5

3-[Benzo(b)thiophen-2-yl]-5-chlorobenzoic acid, 95%

Cat. No. B6404532
CAS RN: 1261998-81-5
M. Wt: 288.7 g/mol
InChI Key: QHBWMWXXEUQKAJ-UHFFFAOYSA-N
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Description

3-[Benzo(b)thiophen-2-yl]-5-chlorobenzoic acid, or 95% 3-BTA-5-CBA, is an organic compound that has seen increasing use in scientific research over the past few decades. It is a white crystalline solid that is soluble in organic solvents, such as diethyl ether, and has a melting point of 217-218°C. 3-BTA-5-CBA is a versatile compound that can be used in a variety of ways, from synthesizing new compounds to studying the biochemical and physiological effects of drugs.

Scientific Research Applications

3-BTA-5-CBA has a wide range of applications in scientific research. It has been used in the synthesis of new compounds, such as polymers, dyes, and pharmaceuticals. It has also been used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs. Additionally, 3-BTA-5-CBA has been used in the synthesis of catalysts and other organic catalysts, as well as in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 3-BTA-5-CBA is not yet fully understood. However, it is believed that 3-BTA-5-CBA can interact with certain proteins and enzymes in the body, leading to changes in the activity of these proteins and enzymes. Additionally, 3-BTA-5-CBA may act as an inhibitor of certain enzymes, leading to changes in the activity of those enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BTA-5-CBA are not yet fully understood. However, it has been shown to have an effect on certain enzymes and proteins in the body, leading to changes in the activity of these proteins and enzymes. Additionally, 3-BTA-5-CBA has been shown to have an effect on the transport of certain molecules, such as glucose, across cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 3-BTA-5-CBA in laboratory experiments include its low cost, its versatility, and its stability in organic solvents. Additionally, 3-BTA-5-CBA is relatively non-toxic and has a low melting point, making it easy to handle and store.
The limitations of using 3-BTA-5-CBA in laboratory experiments include its low solubility in water, its low reactivity, and its low solubility in some organic solvents. Additionally, 3-BTA-5-CBA is a relatively new compound, and as such, there is still much that is not known about its effects and mechanisms of action.

Future Directions

There are a number of potential future directions for research into 3-BTA-5-CBA. These include further research into its biochemical and physiological effects, its mechanism of action, and its potential applications in the synthesis of new compounds. Additionally, further research into the structure and properties of 3-BTA-5-CBA could lead to the development of new and improved methods for synthesizing and using the compound. Finally, further research into the toxicity and safety of 3-BTA-5-CBA could lead to the development of new and improved methods for using the compound in laboratory experiments.

Synthesis Methods

3-BTA-5-CBA can be synthesized by a variety of methods, including the Grignard reaction and the Williamson ether synthesis. The Grignard reaction involves the reaction of an alkyl halide, such as chlorobenzene, with an organomagnesium halide to form an organomagnesium compound. This organomagnesium compound can then be reacted with a carboxylic acid, such as benzoic acid, to form 3-BTA-5-CBA. The Williamson ether synthesis involves the reaction of an alkoxide, such as sodium ethoxide, with an alkyl halide, such as chlorobenzene, to form an ether. This ether can then be reacted with a carboxylic acid, such as benzoic acid, to form 3-BTA-5-CBA.

properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2S/c16-12-6-10(5-11(7-12)15(17)18)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBWMWXXEUQKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256962
Record name Benzoic acid, 3-benzo[b]thien-2-yl-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261998-81-5
Record name Benzoic acid, 3-benzo[b]thien-2-yl-5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261998-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-benzo[b]thien-2-yl-5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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